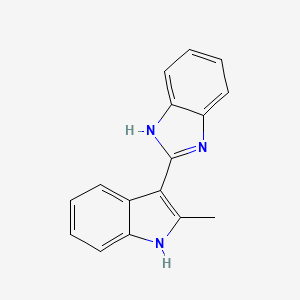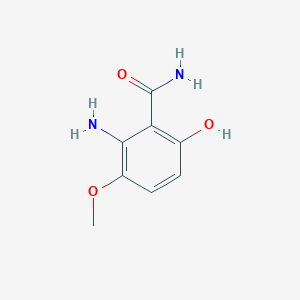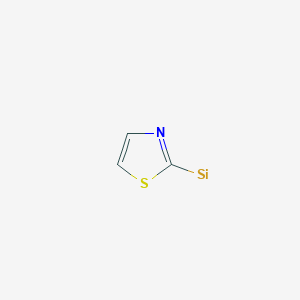
CID 22135129
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “CID 22135129” is known as Clopidogrel. Clopidogrel is an antiplatelet agent used to prevent blood clots in peripheral vascular disease, coronary artery disease, and cerebrovascular disease. It is a prodrug that requires metabolic activation to exert its effects .
准备方法
Synthetic Routes and Reaction Conditions
Clopidogrel is synthesized through a multi-step process. The synthesis typically involves the following steps:
Formation of the thienopyridine core: This is achieved by reacting 2-chlorobenzyl chloride with thiophene-2-carboxylic acid in the presence of a base.
Cyclization: The intermediate product undergoes cyclization to form the thienopyridine ring.
Introduction of the ester group: The ester group is introduced through esterification reactions.
Final steps:
Industrial Production Methods
Industrial production of Clopidogrel follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反应分析
Types of Reactions
Clopidogrel undergoes several types of chemical reactions, including:
Oxidation: Clopidogrel is oxidized to its active thiol metabolite.
Hydrolysis: The ester group in Clopidogrel can undergo hydrolysis under acidic or basic conditions.
Substitution: The chlorine atom in the thienopyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes in the liver.
Hydrolysis: Acidic or basic conditions with water or alcohols.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: The active thiol metabolite of Clopidogrel.
Hydrolysis: Carboxylic acid derivatives.
Substitution: Various substituted thienopyridine derivatives.
科学研究应用
Clopidogrel has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antiplatelet agents and their synthesis.
Biology: Investigated for its effects on platelet aggregation and blood clotting mechanisms.
Medicine: Extensively used in clinical trials for preventing myocardial infarction and stroke.
Industry: Used in the pharmaceutical industry for the production of antiplatelet medications.
作用机制
Clopidogrel is activated via a two-step reaction to an active thiol-containing metabolite. This active form irreversibly binds to P2Y12 ADP receptors on platelets, preventing ADP binding and activation of the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .
相似化合物的比较
Similar Compounds
Ticlopidine: Another thienopyridine antiplatelet agent with a similar mechanism of action.
Prasugrel: A newer antiplatelet agent with a faster onset of action and higher potency.
Ticagrelor: A non-thienopyridine antiplatelet agent that reversibly binds to P2Y12 receptors.
Uniqueness
Clopidogrel is unique in its balance of efficacy and safety. It has a well-established clinical profile and is widely used in combination with aspirin for dual antiplatelet therapy. Its irreversible binding to P2Y12 receptors provides long-lasting antiplatelet effects, making it suitable for chronic use in patients with cardiovascular diseases.
属性
分子式 |
C3H2NSSi |
|---|---|
分子量 |
112.21 g/mol |
InChI |
InChI=1S/C3H2NSSi/c6-3-4-1-2-5-3/h1-2H |
InChI 键 |
IRRGJAIOMJQWST-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=N1)[Si] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


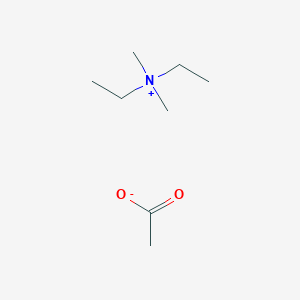

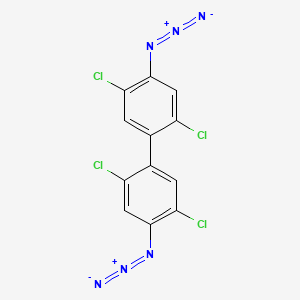
![(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoic acid](/img/structure/B14270981.png)
![5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate](/img/structure/B14270990.png)
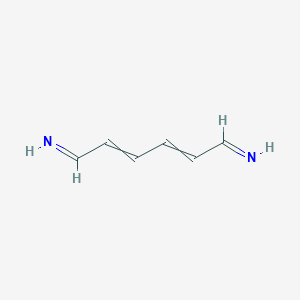
![Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate](/img/structure/B14271001.png)
![3-[(3,4,5-Trimethoxyanilino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14271005.png)
![3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid](/img/structure/B14271012.png)
